2,3-Dihydroxy-3-methylbutanoic acid
Overview
Description
Mechanism of Action
Target of Action
2,3-Dihydroxy-3-methylbutanoic acid is a natural metabolite of the branched-chain amino acid leucine . Its primary target is the mTOR signaling pathway , a central regulator of cell metabolism, growth, proliferation, and survival .
Mode of Action
This compound acts by activating the mTOR signaling pathway . The activation of this pathway leads to the promotion of new muscle protein synthesis and reduction in the breakdown of existing proteins .
Biochemical Pathways
The compound is involved in the leucine metabolism pathway . By activating the mTOR signaling pathway, it influences various downstream effects such as cell growth, cell proliferation, protein synthesis, and autophagy .
Result of Action
The activation of the mTOR signaling pathway by this compound leads to an increase in muscle mass and improved recovery from exercise . This is due to the promotion of new muscle protein synthesis and the reduction of existing protein breakdown .
Biochemical Analysis
Biochemical Properties
2,3-Dihydroxy-3-methylbutanoic acid plays a significant role in biochemical reactions. It acts by activating the mTOR signaling pathway to promote the synthesis of new muscle proteins and reduce the breakdown of existing proteins . This compound is an intermediate in valine, leucine, and isoleucine biosynthesis .
Cellular Effects
The effects of this compound on cells are primarily related to its influence on protein synthesis. By activating the mTOR signaling pathway, it promotes the synthesis of new muscle proteins, thereby increasing muscle mass and improving recovery from exercise .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the mTOR signaling pathway. This pathway is crucial for protein synthesis and muscle growth. Activation of this pathway leads to increased synthesis of new muscle proteins and reduced breakdown of existing proteins .
Metabolic Pathways
This compound is involved in the metabolic pathways of valine, leucine, and isoleucine biosynthesis . It interacts with enzymes and cofactors in these pathways, potentially affecting metabolic flux or metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NSC 181496 can be achieved through various chemical reactions. One common method involves the hydroxylation of isovaleric acid derivatives. This process typically requires the use of strong oxidizing agents and specific catalysts to ensure the selective addition of hydroxyl groups at the desired positions .
Industrial Production Methods: In an industrial setting, the production of NSC 181496 may involve large-scale hydroxylation reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: NSC 181496 undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxyl groups into hydrogen atoms, forming isovaleric acid.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation reactions often use reagents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: Formation of 2,3-diketobutanoic acid.
Reduction: Formation of isovaleric acid.
Substitution: Formation of 2,3-dihalo-3-methylbutanoic acid.
Scientific Research Applications
NSC 181496 has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Comparison with Similar Compounds
2,3-Dihydroxybutanoic acid: Similar in structure but lacks the methyl group at position 3.
2,3-Dihydroxy-3-ethylbutanoic acid: Similar but has an ethyl group instead of a methyl group at position 3.
Uniqueness: NSC 181496 is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of two hydroxyl groups and a methyl group at specific positions allows for unique interactions with biological molecules and makes it a valuable compound in various research applications .
Properties
IUPAC Name |
2,3-dihydroxy-3-methylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4/c1-5(2,9)3(6)4(7)8/h3,6,9H,1-2H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTEYKUFKXGDTEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201292206 | |
Record name | 2,3-Dihydroxy-3-methylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201292206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1756-18-9 | |
Record name | 2,3-Dihydroxy-3-methylbutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1756-18-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha,beta-Dihydroxyisovaleric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001756189 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1756-18-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=181496 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3-Dihydroxy-3-methylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201292206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dihydroxy-3-methylbutanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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